molecular formula C15H15N3O2 B1400347 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine CAS No. 1242152-62-0

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine

Cat. No.: B1400347
CAS No.: 1242152-62-0
M. Wt: 269.3 g/mol
InChI Key: CEDTZVIHIUIOFX-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a specialized building block for the development of novel therapeutic agents. As a derivative of the 1H-indazol-3-amine scaffold, this compound shares structural features with key intermediates used in the synthesis of targeted protein kinase inhibitors . The indazole core is a privileged structure in drug discovery, known for its ability to mimic the adenine moiety of ATP, thereby facilitating competitive inhibition within the binding pockets of various kinase enzymes . The specific substitution pattern of this compound, featuring a 5-[(4-methoxyphenyl)methoxy] group, suggests potential for enhancing selectivity and modulating physicochemical properties in lead optimization campaigns. Research into analogous indazole derivatives has demonstrated their critical role as precursors to potent anticancer agents, such as Pazopanib, which targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) . Other indazole-3-amine analogues are actively investigated for targeting conditions like type 2 diabetes mellitus and are utilized in the synthesis of complex molecules for probing estrogen-related receptors (ERR) . This reagent is provided For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14-13(8-12)15(16)18-17-14/h2-8H,9H2,1H3,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDTZVIHIUIOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244348
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242152-62-0
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242152-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-nitroindazole.

    Formation of 4-methoxybenzyloxy Intermediate: The 4-methoxybenzyl alcohol is converted to 4-methoxybenzyloxy chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The 4-methoxybenzyloxy chloride is then reacted with 3-nitroindazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired intermediate.

    Reduction: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues Within the Indazole Family

N-[(4-Methoxyphenyl)methyl]-1H-indazol-3-amine (41o)
  • Core Structure : Indazole with a 4-methoxybenzyl group at position 3.
  • Key Differences : The amine at position 3 is substituted with a 4-methoxybenzyl group instead of a hydrogen.
  • Properties: Reported as a yellow oil with ≥98% purity.
N-[(4-Methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-indazol-3-amine (41p)
  • Core Structure : Indazole with a trifluoromethyl (CF₃) group at position 5 and a 4-methoxybenzyl group at position 3.
  • Key Differences : The CF₃ group at position 5 introduces strong electron-withdrawing effects, which could increase metabolic stability and alter binding affinity compared to the methoxyphenylmethoxy group in the target compound.
  • Properties : A white solid with ≥98% purity, highlighting the impact of CF₃ on crystallinity .

Pyrazole-Based Analogues

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
  • Core Structure : Pyrazole (five-membered ring) with a 4-methoxyphenyl group at position 1 and a methyl group at position 3.
  • Properties: Limited data on biological activity, but the structural simplicity may favor synthetic accessibility .
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
  • Core Structure : Pyrazole with a phenyl group at position 3 and a 4-methoxyphenyl group at position 1.
  • Key Differences : The phenyl group at position 3 adds steric bulk, which could hinder target engagement compared to the smaller amine group in the indazole derivative .

Functional Group Impact and Pharmacological Implications

  • Methoxy Groups : The 4-methoxyphenyl moiety is common across analogues and is associated with improved solubility and moderate electron-donating effects, which may enhance binding to aromatic residues in target proteins .
  • Amine vs. Benzyl Substitutions : The free amine in the target compound allows for hydrogen bonding, whereas benzyl-substituted analogues (e.g., 41o) may prioritize hydrophobic interactions .
  • Trifluoromethyl vs. Methoxyphenylmethoxy : The CF₃ group in 41p increases metabolic resistance but may reduce solubility compared to the polar methoxyphenylmethoxy group in the target compound .

Biological Activity

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent . This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit various enzymes and receptors involved in cell proliferation and survival, particularly kinases associated with cancer pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects against several human cancer cell lines, including:

  • K562 (chronic myeloid leukemia)
  • A549 (lung cancer)
  • PC-3 (prostate cancer)
  • Hep-G2 (hepatoma)

The compound showed an IC50 value of approximately 5.15 µM against K562 cells, indicating significant cytotoxicity while displaying a higher IC50 value of 33.2 µM against normal HEK-293 cells, suggesting a degree of selectivity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial potential. Preliminary investigations suggest it may inhibit the growth of various pathogenic microorganisms, although specific data on its efficacy against particular strains are still emerging.

Structure-Activity Relationships (SAR)

The unique substitution pattern of this compound contributes significantly to its biological activity. The presence of both methoxy and benzyloxy groups enhances its interaction with biological targets. Comparative studies with similar compounds reveal that modifications at the C-5 position of the indazole ring can lead to variations in potency and selectivity against different cancer cell lines.

CompoundIC50 (µM)Target Cell Line
This compound5.15K562
Compound A10.2A549
Compound B8.0PC-3
Compound C3.32Hep-G2

Case Studies and Research Findings

Several studies have highlighted the promising therapeutic potential of indazole derivatives, including this compound:

  • Study on K562 Cell Line : The compound was shown to induce apoptosis in K562 cells through modulation of Bcl2 family proteins, decreasing Bcl2 expression while increasing Bax levels, demonstrating its mechanism in promoting cancer cell death .
  • Comparative Analysis : In a comparative study with other indazole derivatives, this compound exhibited superior antiproliferative activity against Hep-G2 cells compared to others in its class, suggesting that the methoxy substitution enhances its therapeutic efficacy .
  • Antimicrobial Investigations : Emerging data suggest that this compound may also possess antimicrobial properties, although more extensive testing is required to fully characterize its spectrum of activity against various pathogens.

Q & A

Basic: What are the established synthetic routes for 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves multi-step processes starting with cyclization of indazole precursors. For example, hydrazine derivatives react with carbonyl compounds under reflux, followed by O-alkylation using 4-methoxybenzyl bromide. Key parameters include:

  • Temperature control : Maintain 60–80°C during alkylation to prevent byproduct formation .
  • Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to indazole intermediate to maximize substitution .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc 3:1 to 1:1) achieves >95% purity. Moisture control (<0.5% H₂O) during acylation steps improves yields by 15–20% .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer: Use a combination of:

  • ¹H/¹³C NMR (in DMSO-d₆):
    • Methoxy protons: Singlet at δ 3.75–3.80 ppm .
    • Aromatic protons: Doublets at δ 6.85–7.40 ppm for the benzyloxy group .
    • NH₂ protons: Broad singlet at δ 5.50–5.80 ppm .
  • FT-IR : N–H stretch (3350–3450 cm⁻¹) and C–O–C vibration (1240–1270 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion [M+H]⁺ with <3 ppm error validates molecular formula .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use internal controls (e.g., staurosporine) and maintain ATP concentrations at Kₘ values (±10%) .
  • Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Batch consistency : Synthesize three independent compound batches and test in triplicate to exclude batch effects .

Advanced: What computational approaches predict the binding mode of this compound to kinase targets?

Answer: A hybrid workflow is recommended:

Molecular docking (Glide or AutoDock Vina): Use crystal structures (e.g., PDB 3QKK) with optimized H-bond networks .

Molecular dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess stability.

Binding free energy : Calculate via MM/PBSA on 500 trajectory frames. Validate with mutagenesis (e.g., T338A mutation increasing Kᵢ >10-fold confirms binding interactions) .

Basic: What in vitro strategies are recommended for initial pharmacological screening?

Answer: A tiered approach ensures efficiency:

Primary screen : Test against a kinase panel (20–50 targets at 10 µM).

Dose-response : Determine IC₅₀ (8-point curve) for hits showing >50% inhibition.

Cytotoxicity : Use MTT assays in HEK293 cells. Include reference inhibitors (e.g., midostaurin for FLT3) to validate assay conditions .

Advanced: How should stability studies evaluate degradation pathways under physiological conditions?

Answer: Follow ICH guidelines for forced degradation:

  • Conditions : Acidic (0.1N HCl, 40°C), basic (0.1N NaOH, 40°C), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux hours).
  • Analysis : UPLC-QTOF-MS with BEH C18 column (1.7 µm, 2.1×50 mm) identifies major degradation products (e.g., methoxy hydrolysis, t₁/₂ ~48 h at pH 7.4 ).
  • Predictive modeling : Use Arrhenius plots to extrapolate shelf-life .

Advanced: How can selectivity across kinase targets be optimized through SAR studies?

Answer: Focus on three structural domains:

Methoxy substitution : Replace with electron-withdrawing groups (Cl, CF₃) to modulate kinase binding .

Indazole N1-position : Introduce methyl or benzyl groups to sterically hinder off-target interactions.

C5-position : Add hydrogen bond donors (e.g., –OH) to enhance specificity. Validate with kinome-wide profiling (DiscoverX ScanMAX) . Co-crystallization (<2.2 Å resolution) rationalizes selectivity .

Basic: What chromatographic methods ensure purity analysis?

Answer:

  • Reverse-phase HPLC : C18 column (5 µm, 4.6×250 mm), 20–80% ACN/0.1% TFA gradient over 30 min, detection at 254 nm.
  • Validation criteria : Resolution >2.0 from impurities, RSD <1% for retention time, LOD <0.05% .
  • HILIC : For polar impurities, use silica columns (3 µm, 2.1×100 mm) with ACN/ammonium formate buffer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine
Reactant of Route 2
5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine

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